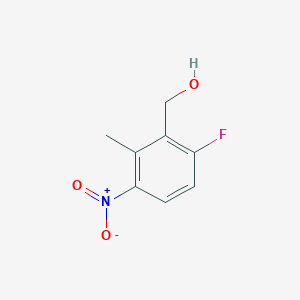
(6-Fluoro-2-methyl-3-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Fluoro-2-methyl-3-nitrophenyl)methanol” is a chemical compound with the CAS number 1613329-94-4 . It is used for research purposes . The compound has a molecular weight of 185.15 .
Molecular Structure Analysis
The InChI Key for “(6-Fluoro-2-methyl-3-nitrophenyl)methanol” is WUKHWFLFJANGHX-UHFFFAOYSA-N . It has 13 heavy atoms and 6 aromatic heavy atoms . The compound also has 2 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
“(6-Fluoro-2-methyl-3-nitrophenyl)methanol” has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 1.42 . It is soluble, with a solubility of 1.71 mg/ml or 0.00922 mol/l .Applications De Recherche Scientifique
Comprehensive Analysis of (6-Fluoro-2-methyl-3-nitrophenyl)methanol Applications
Fluorescent Probes in Chemical Biology
(6-Fluoro-2-methyl-3-nitrophenyl)methanol: can be utilized in the synthesis of fluorescent probes, which are essential in chemical biology. These probes, due to their fluorescent properties, are used to detect and identify biomolecules like enzymes, proteins, and antibodies. The compound’s structure allows for the attachment of fluorescent functional groups that can emit fluorescence upon binding to specific biomolecules, facilitating studies in subcellular localization and mechanisms of action of bioactive compounds .
Drug Discovery and Medicinal Chemistry
The incorporation of fluorine atoms in pharmaceuticals often leads to increased biological activity and metabolic stability. As such, (6-Fluoro-2-methyl-3-nitrophenyl)methanol could play a role in the development of new drug candidates. Its structure could be beneficial in creating molecules with improved pharmacokinetic properties, aiding in the discovery of treatments for various diseases .
Organic Synthesis and Material Science
This compound can serve as a building block in organic synthesis, contributing to the creation of complex molecules for material science applications. Its nitro group can act as a precursor for further chemical transformations, leading to materials with specific desired properties.
Environmental Analysis
The nitro group present in (6-Fluoro-2-methyl-3-nitrophenyl)methanol can be used for the synthesis of environmental sensors. These sensors can detect pollutants and other hazardous substances, providing a means for monitoring environmental health and safety.
Inhibitors of PqsD in Pseudomonas aeruginosa
Derivatives of (6-Fluoro-2-methyl-3-nitrophenyl)methanol have shown promise as inhibitors of PqsD, a key enzyme in the biosynthesis of signal molecules in Pseudomonas aeruginosa. This application is particularly relevant in the development of anti-biofilm agents and could lead to new treatments for infections caused by this pathogen .
Safety and Hazards
The compound has a signal word of “Warning” and the hazard statement “H302” which indicates that it is harmful if swallowed . The precautionary statements include “P280-P305+P351+P338”, which advise wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Propriétés
IUPAC Name |
(6-fluoro-2-methyl-3-nitrophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-6(4-11)7(9)2-3-8(5)10(12)13/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKHWFLFJANGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1CO)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-2-methyl-3-nitrophenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2917546.png)
![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)

![1-[4-[3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2917554.png)

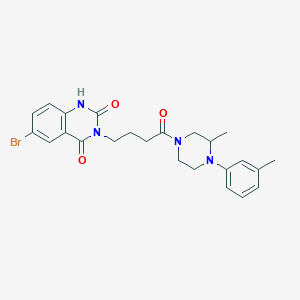
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2917559.png)
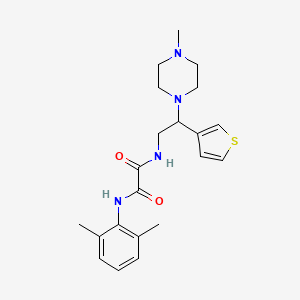
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2917562.png)
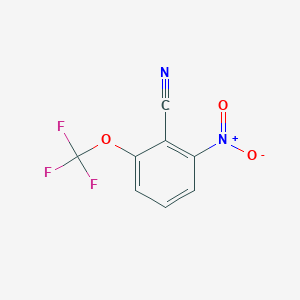
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2917564.png)
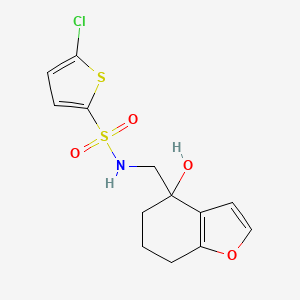
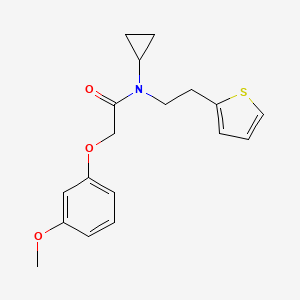
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2917568.png)